N-[1-(furan-3-yl)propan-2-yl]acetamide
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Overview
Description
N-[1-(furan-3-yl)propan-2-yl]acetamide is an organic compound characterized by the presence of a furan ring, a propyl chain, and an acetamide group
Mechanism of Action
Mode of Action
Furan derivatives have been shown to exhibit various biological activities, including anti-inflammatory effects
Pharmacokinetics
A related compound, (s)-1-(furan-2-yl)propan-1-ol, has been synthesized using a biocatalyst, suggesting that similar compounds may be metabolized by enzymes in the body . The impact of these properties on the compound’s bioavailability is currently unknown.
Result of Action
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(furan-3-yl)propan-2-yl]acetamide typically involves the reaction of furan derivatives with acetamide under specific conditions. One common method involves the use of furan-3-yl-propan-2-amine as a starting material, which is then reacted with acetic anhydride to form the desired compound. The reaction is usually carried out in the presence of a catalyst, such as pyridine, and under controlled temperature conditions to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher efficiency and cost-effectiveness. This can include the use of continuous flow reactors and advanced purification techniques to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
N-[1-(furan-3-yl)propan-2-yl]acetamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The compound can be reduced to form the corresponding alcohol or amine derivatives.
Substitution: The acetamide group can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Halogenation can be achieved using reagents like N-bromosuccinimide (NBS) or sulfuryl chloride (SO2Cl2).
Major Products Formed
Oxidation: Furan-2,3-dione derivatives.
Reduction: Alcohol or amine derivatives.
Substitution: Halogenated or alkylated derivatives.
Scientific Research Applications
N-[1-(furan-3-yl)propan-2-yl]acetamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications.
Industry: Utilized in the production of specialty chemicals and materials.
Comparison with Similar Compounds
Similar Compounds
N-[1-(furan-2-yl)propan-2-yl]acetamide: Similar structure but with the furan ring at a different position.
N-[1-(thiophen-3-yl)propan-2-yl]acetamide: Contains a thiophene ring instead of a furan ring.
N-[1-(pyridin-3-yl)propan-2-yl]acetamide: Contains a pyridine ring instead of a furan ring.
Uniqueness
N-[1-(furan-3-yl)propan-2-yl]acetamide is unique due to its specific structural arrangement, which can influence its reactivity and interactions with biological targets. The position of the furan ring and the presence of the acetamide group contribute to its distinct chemical and biological properties.
Properties
IUPAC Name |
N-[1-(furan-3-yl)propan-2-yl]acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO2/c1-7(10-8(2)11)5-9-3-4-12-6-9/h3-4,6-7H,5H2,1-2H3,(H,10,11) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KNRUUYJVKCJZRY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=COC=C1)NC(=O)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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